molecular formula C13H11ClN4O B10815636 5-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine

5-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10815636
M. Wt: 274.70 g/mol
InChI Key: OYCMKRVFDAZSJF-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a chloro group and an ethoxyphenyl moiety in its structure potentially enhances its pharmacological profile, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with ethyl orthoformate to form the triazole ring.

    Substitution Reaction: The triazole intermediate is then subjected to a nucleophilic substitution reaction with 2-ethoxyphenyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxyphenyl moiety, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

    Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dechlorinated products or substituted derivatives.

    Substitution: Various substituted triazolopyrazines depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored as a lead compound in the development of new anticancer agents.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain kinases involved in cell proliferation, thereby exerting its anticancer effects. The chloro and ethoxyphenyl groups enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine
  • 5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine
  • 5-Chloro-3-(2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

Compared to its analogs, 5-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine may exhibit enhanced solubility and bioavailability due to the ethoxy group. This modification can lead to improved pharmacokinetic properties, making it a more promising candidate for drug development.

Properties

Molecular Formula

C13H11ClN4O

Molecular Weight

274.70 g/mol

IUPAC Name

5-chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C13H11ClN4O/c1-2-19-10-6-4-3-5-9(10)13-17-16-12-8-15-7-11(14)18(12)13/h3-8H,2H2,1H3

InChI Key

OYCMKRVFDAZSJF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C3N2C(=CN=C3)Cl

Origin of Product

United States

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